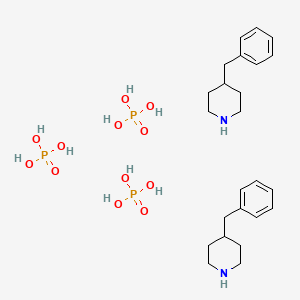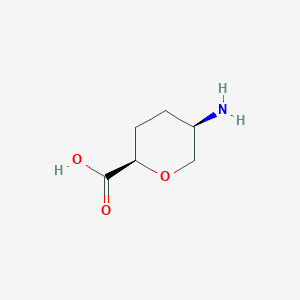
Benzenepropanoic acid, 3,4-dihydroxybutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, 3,4-dihydroxybutyl ester is an organic compound with the molecular formula C13H18O4 It is a derivative of benzenepropanoic acid, featuring two hydroxyl groups on the benzene ring and a butyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3,4-dihydroxybutyl ester typically involves the esterification of 3,4-dihydroxybenzenepropanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzenepropanoic acid, 3,4-dihydroxybutyl ester can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products are benzenepropanoic acid derivatives with carbonyl groups.
Reduction: The major products are the corresponding alcohols.
Substitution: The products depend on the substituent introduced during the reaction.
Applications De Recherche Scientifique
Benzenepropanoic acid, 3,4-dihydroxybutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Benzenepropanoic acid, 3,4-dihydroxybutyl ester involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester: This compound has methoxy groups instead of hydroxyl groups, which affects its reactivity and applications.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters: These compounds have different alkyl groups, leading to variations in their physical and chemical properties.
Uniqueness
Benzenepropanoic acid, 3,4-dihydroxybutyl ester is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
652161-37-0 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
3,4-dihydroxybutyl 3-phenylpropanoate |
InChI |
InChI=1S/C13H18O4/c14-10-12(15)8-9-17-13(16)7-6-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
Clé InChI |
DWLNLBCCOCLXRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)OCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)


![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)

![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)




